3-Iodo-4,5,6,7-tetrahydro-1H-indazole
Description
Significance of Indazole Heterocycles in Chemical Research
Indazole, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a "privileged scaffold" in medicinal chemistry. nih.gov This core structure is found in a multitude of synthetically developed compounds that exhibit a wide array of pharmacological activities. nih.gov The versatility of the indazole nucleus allows for substitutions at various positions, leading to diverse biological effects, including anti-inflammatory, antitumor, anti-HIV, antibacterial, and antifungal properties. nih.gov
The structural diversity and biological significance of indazoles have made them a focal point of extensive research. nih.gov They serve as crucial building blocks for the synthesis of complex organic molecules and are integral to the development of new therapeutic agents. researchgate.net Several FDA-approved drugs, such as the anti-cancer agent Niraparib and the tyrosine kinase inhibitor Pazopanib, feature the indazole moiety, underscoring its importance in pharmaceutical development. nih.gov
Overview of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole as a Chemical Entity
This compound is a derivative of the indazole family where the benzene ring is hydrogenated to form a cyclohexyl ring, and an iodine atom is substituted at the 3-position of the pyrazole ring. This modification from the aromatic indazole to a partially saturated tetrahydroindazole (B12648868) changes the molecule's three-dimensional shape and physicochemical properties. The presence of the iodine atom at a key position makes it a highly valuable synthetic intermediate, particularly for introducing further molecular complexity.
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4,5,6,7-tetrahydro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHMCMMGUMQQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties of 3 Iodo 4,5,6,7 Tetrahydro 1h Indazole
The fundamental properties of this compound are crucial for its application in chemical synthesis and research. While extensive experimental data is not widely published, key properties can be identified from chemical suppliers and computational databases.
Table 1:
| Property | Value | Source |
|---|---|---|
| CAS Number | 945925-78-0 | synblock.com |
| Molecular Formula | C₇H₉IN₂ | synblock.com |
| Molecular Weight | 248.06 g/mol | synblock.comcymitquimica.com |
| MDL Number | MFCD26406996 | synblock.com |
Note: This table is generated based on available data from chemical suppliers and databases. Some properties, such as melting and boiling points, are not publicly documented.
Chemical Reactivity and Transformation of 3 Iodo 4,5,6,7 Tetrahydro 1h Indazole
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, especially using palladium and copper, provides powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds at the C-3 position of the indazole core.
Palladium catalysts are extensively used for functionalizing iodoindazoles due to their efficiency and broad substrate scope. The iodine atom serves as an excellent leaving group for oxidative addition to a palladium(0) complex, initiating the catalytic cycle for various cross-coupling reactions. nih.gov
The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. mdpi.com This reaction is widely applied to 3-iodoindazoles to introduce aryl and heteroaryl moieties, which are common structural features in pharmaceutically active compounds. mdpi.comresearchgate.net
The reaction typically involves a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a ferrocene-based palladium complex like PdCl₂(dppf), a base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent like dioxane or DME with water. nih.govnih.gov To prevent side reactions, the indazole nitrogen is often protected with a group like tert-butyloxycarbonyl (Boc). mdpi.com However, methods for the direct coupling of unprotected N-H indazoles have also been developed. nih.gov
Research has shown that various aryl and heteroaryl boronic acids can be successfully coupled with 3-iodoindazoles, tolerating a range of functional groups on both coupling partners. nih.gov Microwave irradiation has been employed to accelerate the reaction, sometimes leading to concomitant deprotection of the N-Boc group. nih.gov The choice of catalyst, base, and solvent can significantly influence the reaction yield and efficiency. mdpi.comresearchgate.net
| Iodoindazole Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2N aq.) | 1,4-Dioxane | 120°C, 40 min (MW) | 5-methoxy-3-phenyl-1H-indazole | Not specified | nih.gov |
| N-Boc-3-iodo-1H-indazole | 2-Furanboronic acid | PdCl₂(dppf) | LiOH·H₂O | BMImBF₄ (Ionic Liquid) | 80°C, 8h | N-Boc-3-(furan-2-yl)-1H-indazole | 96% | mdpi.comresearchgate.net |
| 5-bromo-3-iodo-N-tosylindole | 3-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80°C, 1-6h | 5-bromo-3-(3-methoxyphenyl)-N-tosylindole | Good to excellent | thieme-connect.de |
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction provides a valuable route for the C-3 vinylation of the indazole ring. researchgate.net For instance, 3-iodoindazoles can be reacted with alkenes like methyl acrylate (B77674) or 2-vinyl pyridine (B92270) in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., tri-o-tolylphosphine), and a base (e.g., N,N-diisopropylethylamine) in a solvent like DMF. researchgate.netgoogle.com
Similar to the Suzuki coupling, protection of the indazole N-H group is often necessary to avoid unwanted by-products and improve reaction efficiency. researchgate.net The Heck reaction is a key step in synthetic strategies aimed at producing 3-indazolylpropionic acids and 3-indazolylethylamines, which are bioisosteres of tryptamine (B22526) and serotonin (B10506). researchgate.net
| Iodoindazole Substrate | Alkene | Catalyst/Ligand | Base | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|---|---|
| 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole | 2-Vinyl pyridine | Pd(OAc)₂ / Tri-o-tolylphosphine | N,N-Diisopropylethylamine | DMF | Heating | 6-nitro-3-((E)-2-pyridin-2-yl-vinyl)-1-(tetrahydropyran-2-yl)-1H-indazole | google.com |
| 3-Iodoindazoles | Methyl acrylate | Not specified | Not specified | Not specified | Not specified | 3-Indazolylpropenoates | researchgate.net |
The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, typically using a copper(I) co-catalyst. wikipedia.org This reaction is an efficient method for introducing alkynyl groups at the C-3 position of the indazole nucleus. thieme-connect.de The reaction is generally carried out using a palladium catalyst like PdCl₂(PPh₃)₂ in combination with a copper salt such as CuI, a base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), and a solvent such as DMF. nih.govthieme-connect.de
This methodology has been successfully applied to various 3-iodoindazoles, including those with other halogen substituents, allowing for sequential cross-coupling reactions. For example, 5-bromo-3-iodoindazoles can first undergo a selective Sonogashira coupling at the more reactive C-3 iodo position, leaving the bromine atom available for subsequent transformations like a Suzuki coupling. thieme-connect.de This strategy provides a flexible approach to synthesizing diverse libraries of substituted indazoles. thieme-connect.deresearchgate.net
| Iodoindazole Substrate | Alkyne | Catalyst System | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 5-bromo-3-iodo-N-Boc-indazole | Phenylacetylene | PdCl₂(PPh₃)₂ (10 mol%), CuI (20 mol%), PPh₃ (10 mol%) | Et₃N | DMF | 70°C, 48h | 83% | thieme-connect.de |
| Haloarene | Terminal Alkyne | PdCl₂(PPh₃)₂ (3 mol%), CuI (4 mol%) | DIPA | DMF | 65-80°C, 2-3h | General Procedure | nih.gov |
In contrast to traditional cross-coupling reactions that require pre-functionalized starting materials (e.g., organoborons or organohalides), oxidative arylation enables the direct coupling of a C-H bond with an aromatic partner. Palladium-catalyzed direct C-3 arylation of 1H-indazoles has been developed as a more atom-economical approach. researchgate.netrsc.org
This transformation can be achieved using a palladium catalyst such as Pd(OAc)₂, often in the presence of a ligand like 1,10-phenanthroline, a base (e.g., K₂CO₃), and an oxidant if necessary. researchgate.netresearchgate.net The reaction allows for the coupling of indazole derivatives with simple arenes. researchgate.net The regioselectivity of the arylation can be influenced by substituents on the indazole ring and the choice of solvent. rsc.org This method provides a direct route to C-3 arylated indazoles, which are important scaffolds in medicinal chemistry. rsc.org
Copper-catalyzed reactions offer an alternative and sometimes complementary approach to palladium-catalyzed methods for functionalizing heterocycles. Copper catalysis is particularly prominent in C-N and C-O bond-forming reactions. For instance, copper(I) iodide (CuI), often in combination with a ligand like 1,10-phenanthroline, can catalyze the coupling of iodoazoles with various N-H containing heterocycles. nih.gov
Furthermore, copper catalysis is employed in multicomponent reactions. An example is the sequential three-component copper-catalyzed coupling of vinylic alkynes, imines, and acid chlorides, which proceeds through a propargyl-allenyl isomerization, to construct complex heterocyclic systems. acs.org The coordination behavior of 4,5,6,7-tetrahydro-1H-indazole with copper(II) salts has been studied, forming complexes that indicate the potential for this substrate to engage in various copper-mediated or catalyzed transformations. researchgate.net
Copper-Catalyzed Transformations
Ullmann Coupling Reactions for Amination and Alkoxylation
The Ullmann reaction and its modern variants are powerful methods for forming carbon-heteroatom bonds, particularly C-N (amination) and C-O (alkoxylation) bonds. organic-chemistry.org For substrates like 3-iodo-4,5,6,7-tetrahydro-1H-indazole, these copper-catalyzed reactions provide a direct pathway to introduce amine and alkoxy groups at the C-3 position. While classic Ullmann conditions often require harsh conditions such as high temperatures (≥100 °C) and stoichiometric amounts of copper, contemporary protocols utilize catalytic amounts of copper salts (e.g., CuI) with various ligands to facilitate the reaction under milder conditions. organic-chemistry.orgresearchgate.net
The general mechanism for these Ullmann-type reactions involves the coordination of a copper(I) catalyst to the amine or alcohol nucleophile, followed by oxidative addition to the aryl iodide (the C-I bond of the indazole). This forms a transient copper(III) intermediate, which then undergoes reductive elimination to yield the C-N or C-O coupled product and regenerate the copper(I) catalyst. organic-chemistry.org The choice of ligand, base, and solvent is critical for reaction efficiency and scope. Diamine and amino acid ligands, for instance, have been shown to accelerate the coupling process, even allowing some reactions to proceed at room temperature. researchgate.net
For the amination and alkoxylation of this compound, typical conditions would involve a copper(I) source, a suitable ligand, a base, and the corresponding amine or alcohol in a polar aprotic solvent.
Table 1: Representative Conditions for Ullmann-Type Coupling Reactions
| Coupling Type | Catalyst System (Typical) | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| Amination | CuI / L-proline | K₂CO₃ or K₃PO₄ | DMSO or DMF | 80-120 |
| Amination | CuI / 1,10-phenanthroline | Cs₂CO₃ | Dioxane or Toluene | 80-120 |
| Alkoxylation | CuI / Phenanthroline | Cs₂CO₃ | Toluene or Dioxane | 100-140 |
Copper-Catalyzed C-N Bond Formation
Copper-catalyzed C-N bond formation is a cornerstone of modern synthetic chemistry, extending beyond the classic Ullmann condensation. These methods are highly relevant for the functionalization of this compound. The reaction couples the iodo-indazole with a wide variety of nitrogen nucleophiles, including primary and secondary amines, amides, and N-heterocycles. rsc.org Compared to palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed systems are often more cost-effective and can exhibit complementary reactivity. researchgate.net
The mechanism of modern copper-catalyzed C-N coupling is a subject of extensive study, with several pathways proposed, including oxidative addition/reductive elimination, sigma bond metathesis, and single electron transfer (SET). acs.org In many ligand-promoted systems, the reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. acs.orgacs.org The cycle is initiated by the formation of a copper(I)-amide complex from the catalyst precursor, the amine, and a base. This complex then undergoes oxidative addition with the aryl iodide to form a Cu(III) intermediate, which subsequently reductively eliminates the N-arylated product. acs.org
The success of these reactions is highly dependent on the reaction parameters. A variety of ligands, including diamines, amino acids, and phenanthrolines, have been developed to stabilize the copper catalyst and facilitate the reaction under milder conditions. researchgate.net The choice of base is also crucial, with inorganic bases like K₃PO₄ and Cs₂CO₃ being common.
Copper-Catalyzed Coupling/Propargyl-Allenyl Isomerization/[4+2] Cyclization Reactions
While not directly reported for this compound, copper-catalyzed cascade reactions involving coupling, isomerization, and cyclization represent a sophisticated strategy for building molecular complexity. researchgate.net A prominent example is the sequential copper-catalyzed coupling/propargyl-allenyl isomerization/[4+2] cyclization. researchgate.net This type of reaction typically begins with a copper-catalyzed coupling (such as a Sonogashira coupling) between a terminal alkyne and an organic halide to form a propargyl intermediate.
In the presence of a suitable base, this propargyl system can undergo isomerization to a highly reactive allene (B1206475) intermediate. researchgate.net This in situ-generated allene can then act as a diene or dienophile in a subsequent intramolecular or intermolecular [4+2] cycloaddition (Diels-Alder reaction) to rapidly construct complex cyclic systems. researchgate.net
For a substrate like this compound, a hypothetical application of this chemistry would first involve a Sonogashira coupling with a suitable terminal alkyne to install a propargyl group at the C-3 position. Subsequent base-mediated isomerization to an allenyl-indazole followed by an intramolecular cycloaddition with a tethered dienophile could lead to novel, complex fused heterocyclic systems.
Rhodium(III)-Catalyzed C-H Alkylation/Decarboxylative Cyclization
Rhodium(III)-catalyzed C-H activation is a powerful tool for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions. nih.govnih.gov These reactions often employ a directing group on the substrate to guide the metal catalyst to a specific C-H bond, typically in an ortho position. nih.gov
Decarboxylative C-H functionalization is a specific variant where a carboxylic acid group acts as both a directing group and a traceless activating group. rsc.org The reaction typically involves the rhodium-catalyzed C-H activation of one substrate, followed by coupling with a partner molecule and subsequent decarboxylation. This strategy allows for the formation of new C-C bonds.
Although no specific examples involving this compound are reported in the surveyed literature, one could envision a hypothetical scenario. If the N-1 position of the indazole were functionalized with a group capable of C-H activation (e.g., a pyridine or a carboxylic acid), a rhodium catalyst could potentially mediate an intramolecular alkylation or cyclization involving the saturated carbocyclic ring. However, the primary reactivity of the C-I bond in cross-coupling reactions would likely dominate under many conditions.
Nucleophilic Substitution and Derivatization at the C-3 Position
The iodine atom at the C-3 position of this compound serves as an excellent leaving group, making the compound a prime substrate for a variety of nucleophilic substitution and cross-coupling reactions. chim.it Palladium-catalyzed cross-coupling reactions are particularly effective for creating new carbon-carbon and carbon-heteroatom bonds at this position.
The Suzuki-Miyaura cross-coupling is a widely used method for this purpose, reacting the iodo-indazole with various organoboronic acids or esters to form 3-aryl, 3-heteroaryl, or 3-vinyl derivatives. mdpi.commdpi.com These reactions are typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a phosphine ligand and a base. mdpi.comresearchgate.net The catalytic cycle involves oxidative addition of the C-I bond to the Pd(0) center, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product. mdpi.com
Other important palladium-catalyzed reactions applicable to this substrate include:
Heck Reaction: Coupling with alkenes to form 3-alkenyl-indazoles.
Sonogashira Reaction: Coupling with terminal alkynes to yield 3-alkynyl-indazoles.
Buchwald-Hartwig Amination: Coupling with amines to form 3-amino-indazoles.
Cyanation: Introduction of a nitrile group using cyanide sources. nih.gov
Table 2: Suzuki-Miyaura Coupling of 3-Iodo-1H-Indazole with Phenylboronic Acid
| Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O/EtOH | 85 | mdpi.com |
| PdCl₂(dppf) | dppf | Na₂CO₃ | Toluene/H₂O/EtOH | 96 | mdpi.com |
| Pd(OAc)₂ | - | Na₂CO₃ | BMImBF₄ (Ionic Liquid) | 90 | mdpi.com |
Data adapted from studies on 3-iodo-1H-indazole, which is expected to have similar reactivity at the C-3 position. mdpi.com
Ring-Opening Reactions and Rearrangements of Iodo-Indazoles
Ring-opening reactions and rearrangements of the indazole core are less common transformations compared to substitutions at the periphery. However, under certain conditions, the indazole ring can undergo fission. For instance, studies on 1-arylindazole-3-carboxylic acids have shown that decarboxylation in boiling quinoline (B57606) can lead to ring-opening, yielding N-arylanthranilonitrile as a byproduct, especially when the aryl group bears electron-withdrawing substituents. researchgate.net
For this compound itself, specific ring-opening reactions initiated at the C-3 iodo position are not well-documented in the available literature. Such transformations would likely require harsh conditions or specific reagents to cleave the stable pyrazole (B372694) ring. Similarly, rearrangements of the tetrahydroindazole (B12648868) skeleton are not commonly reported, though photochemical methods can sometimes induce ring contractions in saturated heterocyclic systems. nih.gov Fused 2H-indazoles have been noted to undergo ring-opening when treated with nucleophiles or electrophiles. nih.gov
Functional Group Interconversions on the Tetrahydroindazole Ring
The 4,5,6,7-tetrahydroindazole core contains two key regions for functional group interconversions: the N-H group of the pyrazole ring and the saturated six-membered carbocyclic ring.
N-H Functionalization: The nitrogen atom at the N-1 position is nucleophilic and can be readily alkylated, acylated, or arylated under basic conditions. This is a common strategy to protect the N-H group or to introduce functional diversity.
Aromatization: The most significant interconversion involving the saturated ring is its dehydrogenation (aromatization) to form the corresponding aromatic indazole. This transformation is typically achieved using chemical oxidants. Common reagents for this purpose include palladium on carbon (Pd/C) at high temperatures, sulfur, or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This reaction is synthetically valuable as it provides access to the fully aromatic indazole scaffold from the more readily synthesized tetrahydroindazole precursor. chemicalbook.com
Oxidation of the Saturated Ring: The methylene (B1212753) groups of the tetrahydro ring can be susceptible to oxidation. Metabolic studies on related tetrahydroindazole derivatives have shown that hydroxylation can occur on the saturated carbocyclic ring, indicating its accessibility to oxidative transformation. acs.org Directed C-H oxidation using specific catalysts could potentially install ketone or alcohol functionalities on this ring, providing further avenues for derivatization.
Aromatization Pathways of Tetrahydroindazole Intermediates
The conversion of the saturated carbocyclic ring of this compound to an aromatic system represents a critical transformation, yielding the corresponding 3-iodo-1H-indazole. This aromatization, a dehydrogenation reaction, is a common strategy in the synthesis of substituted indazoles, providing a route to a variety of functionalized derivatives.
Detailed research findings specifically outlining the aromatization of this compound are not extensively documented in readily available literature. However, the dehydrogenation of the 4,5,6,7-tetrahydro-1H-indazole core is a well-established synthetic method. A general and effective approach for this transformation involves catalytic dehydrogenation.
One of the most common catalysts employed for the aromatization of tetrahydroindazoles is palladium on carbon (Pd/C). This heterogeneous catalyst facilitates the removal of hydrogen atoms from the saturated ring, leading to the formation of the aromatic indazole. The reaction is typically carried out by heating the tetrahydroindazole derivative in the presence of the Pd/C catalyst in a suitable high-boiling solvent.
While specific conditions for the 3-iodo derivative are not explicitly detailed, the general protocol for the dehydrogenation of similar tetrahydroindazole structures suggests that this method would be applicable. The reaction proceeds via the removal of four hydrogen atoms from the cyclohexene (B86901) ring portion of the molecule, resulting in the formation of the thermodynamically stable aromatic indazole ring. The presence of the iodo group at the 3-position is expected to be compatible with these reaction conditions, as palladium-catalyzed dehydrogenations are generally tolerant of various functional groups.
The resulting 3-iodo-1H-indazole is a valuable intermediate in organic synthesis, as the iodo substituent can be readily displaced or participate in various cross-coupling reactions, allowing for further functionalization of the indazole core.
Table 1: General Aromatization of 4,5,6,7-Tetrahydro-1H-indazole Derivatives
| Substrate | Reagent/Catalyst | Product | General Reaction Conditions |
| 4,5,6,7-Tetrahydro-1H-indazole Core | Palladium on Carbon (Pd/C) | Aromatic Indazole | Heating in a high-boiling solvent |
Advanced Structural Characterization and Computational Analysis
Spectroscopic Elucidation of Molecular Structure
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For 3-Iodo-4,5,6,7-tetrahydro-1H-indazole, ¹H and ¹³C NMR would be the primary methods for structural confirmation. Although ¹⁵N NMR could provide valuable information about the nitrogen atoms in the pyrazole (B372694) ring, and ¹⁹F NMR would be relevant for fluorinated analogs, they are not directly applicable to the named compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the tetrahydroindazole (B12648868) core. The N-H proton of the indazole ring would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The protons on the saturated cyclohexane (B81311) ring would appear as multiplets in the aliphatic region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The carbon atom bearing the iodine (C3) would be significantly influenced by the halogen's electron-withdrawing and heavy-atom effects. The chemical shifts of the carbons in the pyrazole ring would be indicative of the aromatic character of this part of the molecule.
Predicted NMR data can be generated through computational chemistry, providing a theoretical basis for comparison with experimental results, should they become available.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | Variable (broad singlet) | - |
| C4-H₂ | Multiplet | Aliphatic Region |
| C5-H₂ | Multiplet | Aliphatic Region |
| C6-H₂ | Multiplet | Aliphatic Region |
| C7-H₂ | Multiplet | Aliphatic Region |
| C3 | - | Affected by Iodine |
| C3a | - | Aromatic/Heteroaromatic Region |
| C7a | - | Aromatic/Heteroaromatic Region |
| Note: This table represents expected patterns. Actual chemical shifts would need to be determined experimentally or through high-level computational studies. |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands.
Key Expected IR Absorptions:
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the indazole ring.
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ due to the C-H bonds of the saturated cyclohexane ring.
C=N and C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the pyrazole ring.
C-I Stretch: A weak absorption in the far-infrared region, typically below 600 cm⁻¹.
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound (C₇H₉IN₂), the molecular ion peak [M]⁺ would be expected at m/z 248.06. The isotopic pattern of iodine (¹²⁷I is 100% abundant) would simplify the interpretation of the molecular ion region. Fragmentation patterns would likely involve the loss of iodine and fragmentation of the tetrahydro-cyclohexane ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the N-H group. This technique would also unambiguously determine the tautomeric form present in the solid state. To date, a crystal structure for this specific compound has not been reported in the Cambridge Structural Database. Studies on analogous tetrahydroindazole derivatives often reveal dimers or polymeric chains formed through N-H---N hydrogen bonds.
Tautomerism and Isomerism in Tetrahydroindazole Systems
Tautomerism is a key feature of indazole and its derivatives, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring.
Indazole systems can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. In the case of the parent indazole, the 1H-tautomer is generally more stable. cymitquimica.com For substituted tetrahydroindazoles, the relative stability of the tautomers can be influenced by the nature and position of the substituents, as well as the solvent.
Computational studies on related tetrahydroindazol-4-ones have shown that the energy difference between the 1H and 2H tautomers can be small, and in some cases, the 2H-tautomer can be more stable, particularly with certain substitution patterns. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are valuable tools for predicting the relative stabilities of the 1H- and 2H-tautomers of this compound in the gas phase and in different solvents. Such studies would consider the electronic effects of the iodine substituent on the pyrazole ring and its influence on the proton affinity of the two nitrogen atoms. Generally, electron-withdrawing groups can influence the tautomeric equilibrium.
Investigation of Tautomeric Equilibria
The phenomenon of annular tautomerism is a well-established characteristic of indazole derivatives, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. researchgate.netmdpi.com For this compound, two primary tautomeric forms are possible: the 1H- and 2H-tautomers. The position of this equilibrium is crucial as it can significantly influence the molecule's chemical reactivity, physical properties, and biological interactions.
Computational studies on structurally similar tetrahydroindazole derivatives, such as 1,5,6,7-tetrahydro-4H-indazol-4-ones, have been performed to determine the relative stability of the different tautomers. researchgate.netnih.gov These studies, employing methods ranging from semiempirical AM1 to Density Functional Theory (DFT) at the B3LYP/6-31G** level, have shown that the energy difference between the 1H and 2H tautomers is often very small. nih.gov The preferred tautomer can be influenced by the nature and position of substituents on the ring system as well as the solvent environment. researchgate.netnih.gov For instance, in some substituted 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-ones, the 2H tautomer is calculated to be more stable than the 1H form, a finding that aligns with experimental data from NMR spectroscopy in DMSO-d6 solution. researchgate.net It is therefore highly probable that this compound also exists as a mixture of 1H and 2H tautomers in equilibrium.
| Compound Derivative | Computational Method | Most Stable Tautomer | Energy Difference (1H vs. 2H) (kJ mol⁻¹) |
|---|---|---|---|
| 1,5,6,7-tetrahydro-4H-indazol-4-one | HF/6-31G | 1H | ~1.0 |
| 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | HF/6-31G | 2H | ~1.0 |
| 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | B3LYP/6-31G** | 2H | Small |
Computational Chemistry Approaches
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. nih.gov For indazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), provide deep insights into various molecular properties. nih.govcore.ac.ukresearchgate.net
Applying this methodology to this compound would allow for the precise calculation of its geometric parameters, such as bond lengths and angles, following structural optimization. core.ac.uk Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. core.ac.uk Other calculable properties include the dipole moment, atomic charges, and vibrational frequencies, which can aid in the interpretation of experimental spectroscopic data. researchgate.netrsc.org
| Property | Significance | Typical Computational Level |
|---|---|---|
| Optimized Geometry | Provides accurate bond lengths, bond angles, and dihedral angles. core.ac.uk | B3LYP/6-311G researchgate.net |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov | B3LYP/6-311+G nih.gov |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. core.ac.uk | B3LYP/6-311++G(d,p) |
| Dipole Moment | Quantifies the overall polarity of the molecule. | MP2(fc)/6-311G rsc.org |
| Vibrational Frequencies | Aids in the assignment of experimental IR and Raman spectra. researchgate.net | B3LYP/6-311G** researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis
The conformational flexibility of a molecule plays a vital role in its biological activity and physical properties. ijpsr.com The "tetrahydro" portion of this compound is a fused cyclohexene (B86901) ring, which is not planar and can adopt various conformations, such as half-chair or boat forms. Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules over time. drugdesign.orgnih.gov
An MD simulation of this compound would involve calculating the forces between atoms and their subsequent motion, providing a trajectory of the molecule's dynamic behavior. nih.gov By simulating the molecule at different temperatures, it is possible to overcome rotational energy barriers and sample a wide range of possible conformations. drugdesign.org This analysis helps to identify the most stable, low-energy conformers and to understand the pathways and energetics of interconversion between them. researchgate.net Such knowledge is critical for applications like drug design, where the molecule's conformation upon binding to a biological target is of utmost importance. ijpsr.com
Quantum Chemical Calculations of Reaction Mechanisms
Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions by mapping the potential energy surface from reactants to products. researchgate.net For this compound, these methods can be applied to understand both its synthesis and its subsequent reactivity.
For example, the iodination of the 4,5,6,7-tetrahydro-1H-indazole precursor could be modeled to understand the regioselectivity and reaction kinetics. researchgate.net More importantly, the iodine atom at the 3-position makes the compound a suitable substrate for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds. chim.it Quantum chemical calculations, particularly using DFT, can be employed to:
Identify the structures of transition states and intermediates.
Calculate activation energies to determine the rate-limiting step.
Evaluate the thermodynamics of the reaction pathway.
Provide a basis for understanding experimentally observed outcomes and for optimizing reaction conditions. nih.govnih.gov
In Silico Analysis for Property Prediction
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are widely used in drug discovery to predict the biological and physicochemical properties of compounds before their synthesis. ej-chem.org These models establish a mathematical correlation between the chemical structure of a molecule and its properties. ej-chem.org
For this compound, various molecular descriptors can be calculated based on its structure. These descriptors fall into several categories, including:
Topological: Describing atomic connectivity.
Electronic: Such as dipole moment and orbital energies.
Physicochemical: Like the logarithm of the partition coefficient (logP) and molar refractivity.
These descriptors can then be used as inputs for QSAR models to predict potential biological activities, drawing from the known activities of other indazole-containing compounds, which are often investigated as kinase inhibitors or antimicrobial agents. nih.govnih.gov Beyond bioactivity, in silico tools can predict crucial drug-like properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity risks, providing an early assessment of the compound's pharmaceutical potential. researchgate.net
| Property Category | Specific Property | Importance in Drug Discovery |
|---|---|---|
| Physicochemical | cLogP | Predicts lipophilicity and membrane permeability. |
| Solubility | Crucial for absorption and formulation. | |
| Topological Polar Surface Area (TPSA) | Relates to membrane transport and bioavailability. | |
| Pharmacokinetic (ADME) | Drug-likeness Score | Assesses similarity to known drugs based on structural features. |
| Bioactivity Score | Predicts potential interaction with major drug targets (e.g., kinases, GPCRs). | |
| Toxicity Risk | Mutagenicity | Predicts potential to cause genetic mutations. |
| Tumorigenicity | Predicts potential to cause tumors. |
Medicinal Chemistry and Biological Activity Investigations of 3 Iodo 4,5,6,7 Tetrahydro 1h Indazole Derivatives
Indazole Scaffolds as Pharmacophores in Drug Discovery
The indazole nucleus, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgpharmablock.comresearchgate.net This designation stems from its recurring presence in molecules that exhibit a wide array of biological activities and its ability to interact with diverse biological targets. nih.govnih.gov Indazole-containing compounds have gained significant attention in drug discovery, leading to the development of numerous therapeutic agents. researchgate.net The scaffold's versatility is demonstrated by its inclusion in drugs with anti-inflammatory, antimicrobial, antitumor, and anti-HIV properties. nih.govnih.govscispace.com
The structural features of indazole, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its favorable binding characteristics with various enzymes and receptors. pharmablock.com This has led to the successful market introduction of several indazole-based drugs. Notable examples include:
Pazopanib and Axitinib , which are multi-target tyrosine kinase inhibitors used in cancer therapy. nih.govresearchgate.netbldpharm.com
Niraparib , a poly (ADP-ribose) polymerase (PARP) inhibitor for treating certain types of cancer. nih.gov
Benzydamine and Bendazac , which are utilized as non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net
Entrectinib , a kinase inhibitor for the treatment of specific types of solid tumors. bldpharm.com
Granisetron , a serotonin (B10506) 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. bldpharm.com
The widespread therapeutic application of these compounds underscores the importance of the indazole core as a foundational element in the design of new, effective drugs. nih.govresearchgate.net At least 43 different indazole-based therapeutic agents have been reported in clinical use or trials, highlighting the scaffold's continued relevance and potential in pharmaceutical research. researchgate.netnih.gov
Antimicrobial Activity Studies
While specific studies on the antimicrobial properties of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole derivatives are not extensively documented, research into the broader class of tetrahydroindazole (B12648868) and indazole compounds has revealed significant potential in combating microbial infections.
Antibacterial Efficacy and Spectrum
Derivatives of the tetrahydroindazole scaffold have been identified as a novel class of antibacterial agents. nih.gov Studies have demonstrated that these compounds can display potent activity against a variety of Gram-positive bacteria. nih.govingentaconnect.com One investigation into novel tetrahydroindazolylthiazoles revealed a compound with strong antibacterial action against multiple strains of Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values as low as 7.81 µg/mL. ingentaconnect.combenthamdirect.com
Furthermore, these compounds have shown effectiveness against multidrug-resistant Gram-positive microorganisms, with activity levels equivalent to those seen against susceptible strains. nih.gov The proposed mechanism for some of these tetrahydroindazole inhibitors involves the targeting of bacterial type II topoisomerases, essential enzymes for bacterial DNA replication. nih.gov The general class of indazole derivatives has also been noted for its antibacterial properties, with some N-methyl-3-aryl indazoles showing activity against strains like Escherichia coli and Bacillus cereus. nih.gov
Table 1: Antibacterial Activity of Selected Tetrahydroindazole Derivatives This table is interactive. You can sort and filter the data.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3f (a tetrahydroindazolylthiazole) | S. aureus ATCC 43300 | 7.81 | ingentaconnect.com, benthamdirect.com |
| 3f (a tetrahydroindazolylthiazole) | S. aureus ATCC 25923 | 7.81 | ingentaconnect.com, benthamdirect.com |
| 3f (a tetrahydroindazolylthiazole) | S. epidermidis ATCC 12228 | 7.81 | ingentaconnect.com, benthamdirect.com |
| 3f (a tetrahydroindazolylthiazole) | S. aureus ATCC 6538 | 31.25 | ingentaconnect.com, benthamdirect.com |
| Indole-triazole derivative 3d | S. aureus | 6.25 | nih.gov |
| Indole-thiadiazole derivative 2h | S. aureus | 6.25 | nih.gov |
| Indole-triazole derivative 3d | MRSA | >50 | nih.gov |
| Indole-thiadiazole derivative 2c | MRSA | 6.25 | nih.gov |
Antifungal Properties
The indazole scaffold is also a component of molecules investigated for antifungal activity. rsc.orgnih.govnih.gov Research has targeted the development of indazole analogs for inhibiting essential fungal enzymes, such as the cytochrome bc1 complex in Candida albicans. scholaris.ca
Studies on tetrahydroindazolylthiazole derivatives have shown that several compounds possess good antifungal activity, with MIC values ranging from 31.25 µg/mL to 250 µg/mL against various Candida species. ingentaconnect.combenthamdirect.com In a separate study, certain 2,3-diphenyl-2H-indazole derivatives demonstrated inhibitory action against both Candida albicans and Candida glabrata. mdpi.com This suggests that the tetrahydroindazole core, similar to the one in this compound, can be a viable starting point for the development of new antifungal agents.
Table 2: Antifungal Activity of Selected Indazole and Tetrahydroindazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Fungal Strain | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Tetrahydroindazolylthiazoles (3a-e, 3j) | Candida spp. | 31.25 - 250 | ingentaconnect.com, benthamdirect.com |
| Indole-triazole derivative 3d | C. albicans | 3.125 | researchgate.net |
| Indole-triazole derivative 3d | C. krusei | 3.125 | researchgate.net |
| Various Indole-triazole derivatives | C. krusei | 3.125 - 6.25 | researchgate.net |
Anticancer Activity Mechanisms
The indazole scaffold is a cornerstone in the development of modern anticancer agents, particularly kinase inhibitors. rsc.org While direct investigations into derivatives of this compound are limited, the extensive research on related indazole structures provides significant insight into potential mechanisms of action against cancer.
Inhibition of Protein Kinases (e.g., HPK1, Aurora Kinases, VEGF-R2, FGFR, c-Kit, PDGFRβ, FLT3)
Indazole derivatives have been successfully developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. rsc.org
Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, making it a key target for cancer immunotherapy. nih.govresearchgate.net Small molecule inhibitors of HPK1 can enhance anti-tumor immune responses. nih.gov Research has led to the identification of potent and selective "reverse indazole" inhibitors of HPK1, which have demonstrated the ability to block the phosphorylation of downstream signaling proteins and show favorable pharmacokinetic profiles. researchgate.netfigshare.com
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their inhibition is a validated strategy in oncology. nih.govnih.gov Utilizing in silico and knowledge-based design, novel indazole derivatives have been identified as potent inhibitors of Aurora kinases. nih.gov Structure-activity relationship studies have even produced compounds with selectivity for specific isoforms, such as Aurora A or Aurora B, which is crucial for minimizing off-target effects. researchgate.net
VEGF-R2, FGFR, and other Tyrosine Kinases: Many indazole-based anticancer drugs, such as Pazopanib, function as multi-kinase inhibitors. nih.govrsc.org They target a range of receptor tyrosine kinases including Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), Fibroblast Growth Factor Receptors (FGFRs), c-Kit, and Platelet-Derived Growth Factor Receptor β (PDGFRβ). nih.gov For example, specific indazole derivatives have been developed that show potent enzymatic and antiproliferative activities by inhibiting FGFR1 and FGFR2 with IC50 values in the low nanomolar range. nih.gov
Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in tumor immune evasion. nih.govrsc.org It depletes the essential amino acid tryptophan in the tumor microenvironment, which suppresses the function of effector T-cells. researchgate.net Consequently, inhibiting IDO1 is an attractive strategy in cancer immunotherapy. nih.govnih.gov
The 1H-indazole scaffold has been discovered as a novel and effective pharmacophore for potent IDO1 inhibition. nih.gov A series of 1H-indazole derivatives were synthesized and evaluated, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov Further research on 4,6-substituted-1H-indazoles has yielded compounds that act as dual inhibitors of both IDO1 and the related enzyme Tryptophan 2,3-dioxygenase (TDO). nih.gov One such dual inhibitor demonstrated an IDO1 inhibitory potency with an IC50 value of 0.74 µM and also exhibited in vivo antitumor activity in a mouse xenograft model, highlighting the therapeutic potential of this class of compounds. nih.gov The indazole moiety is thought to interact effectively with the heme ferrous ion and key hydrophobic pockets within the IDO1 active site. nih.gov
Table 3: Anticancer Activity of Selected Indazole Derivatives This table is interactive. You can sort and filter the data.
| Compound ID / Class | Target | Activity (IC50) | Cell Line | Reference |
|---|---|---|---|---|
| Compound 2f | Proliferation | 0.23 - 1.15 µM | Various Cancer Cells | rsc.org, rsc.org |
| Compound 100 | FGFR1 | < 4.1 nM | (Enzymatic) | nih.gov |
| Compound 100 | FGFR2 | 2.0 ± 0.8 nM | (Enzymatic) | nih.gov |
| Compound 100 | Proliferation | 25.3 ± 4.6 nM | KG1 | nih.gov |
| Compound 17 | Aurora A / B | (Not specified) | (Enzymatic) | nih.gov, researchgate.net |
| Compound 2g | IDO1 | 5.3 µM | (Enzymatic) | nih.gov |
| Compound 35 | IDO1 | 0.74 µM | (Enzymatic) | nih.gov |
| Compound 35 | IDO1 | 1.37 µM | HeLa | nih.gov |
| Compound 35 | TDO | 2.93 µM | (Enzymatic) | nih.gov |
| Compound 35 | TDO | 7.54 µM | A172 | nih.gov |
| Entrectinib (127) | ALK | 12 nM | (Enzymatic) | nih.gov |
DNA Gyrase Interaction and Inhibition
DNA gyrase is a critical bacterial enzyme that plays a vital role in modulating DNA topology during replication, making it an attractive target for the development of new antibacterial agents. researchgate.netnih.gov Research has shown that the 4,5,6,7-tetrahydro-1H-indazole scaffold is a promising framework for designing DNA gyrase inhibitors.
In one study, a series of novel multi-substituted 4,5,6,7-tetrahydro-1H-indazole derivatives were synthesized and evaluated for their antibacterial activity. researchgate.net Molecular docking studies were performed to understand the interaction between these compounds and the active site of the DNA gyrase 1KZN enzyme. researchgate.net The results indicated that specific derivatives, notably compounds designated as 5D and 5F, displayed an excellent bonding mode of interaction within the enzyme's active site, suggesting their potential as effective DNA gyrase inhibitors. researchgate.net While not indazoles, structurally related 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole derivatives have also been identified as inhibitors of the DNA gyrase ATP-binding domain, further validating the potential of this general molecular shape for targeting the enzyme. nih.govrsc.org
The interaction of these indazole derivatives with DNA gyrase is a key component of their proposed antibacterial mechanism. By inhibiting the enzyme, these compounds can disrupt essential bacterial processes like DNA replication and repair, ultimately leading to cell death.
Interaction with MDM2 and PBR Cancer Proteins
The regulation of protein-protein interactions is a key strategy in modern cancer therapy. The MDM2-p53 pathway is a particularly important target, as the MDM2 protein is a key negative regulator of the p53 tumor suppressor. nih.gov Inhibiting the MDM2-p53 interaction can liberate p53, restoring its tumor-suppressing functions. nih.gov
A series of 1H-indazole-3-amine derivatives were designed and synthesized to explore their antitumor activities. Among these, a specific compound, designated 6o, showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line. Further investigation into its mechanism of action confirmed that compound 6o could induce apoptosis and affect the cell cycle. These effects are believed to occur possibly through the inhibition of the p53/MDM2 pathway, highlighting the potential of the indazole scaffold to serve as a basis for developing MDM2 inhibitors.
There is no specific information available in the reviewed scientific literature regarding the interaction of this compound derivatives with Peripheral Benzodiazepine Receptor (PBR) cancer proteins, now more commonly known as the Translocator Protein (TSPO). nih.gov
Other Proposed Anticancer Mechanisms
Beyond targeting the MDM2-p53 pathway, indazole derivatives have been investigated for a variety of other anticancer mechanisms. The structural versatility of the indazole core allows for its application against multiple targets. researchgate.netrsc.org
One key area of investigation is the inhibition of specific enzymes involved in cancer progression. A study on 1H-indazole derivatives discovered that this scaffold is a novel pharmacophore with potent inhibitory activity against the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. IDO1 is a significant target for cancer immunotherapy because it helps tumor cells evade the immune system. The research indicated that the 1H-indazole scaffold is essential for this inhibitory activity.
Furthermore, some indazole derivatives have been shown to promote apoptosis (programmed cell death) through mechanisms independent of the p53 pathway. One study identified a potent indazole derivative, compound 2f, which promoted apoptosis in breast cancer cells by increasing the levels of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential, engaging the ROS-mitochondrial apoptotic pathway. Indazole-based agents are also known to function as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov
Anti-inflammatory and Analgesic Potentials
The indazole scaffold is a core component of established non-steroidal anti-inflammatory drugs (NSAIDs) like Benzydamine. nih.gov This has prompted further investigation into the anti-inflammatory and analgesic (pain-relieving) properties of its derivatives, including the 4,5,6,7-tetrahydro-1H-indazole series.
Several studies have confirmed the anti-inflammatory potential of these compounds. A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids were shown to exhibit "fairly high antiinflammatory activity" in a carrageenan-induced edema test, a standard model for evaluating anti-inflammatory effects. nih.gov Another study focused on 2,3-disubstituted 4,5,6,7-tetrahydro-2H-indazoles, using molecular docking to identify compounds that could potentially inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. The in vivo evaluation of selected lead compounds in both Freund's adjuvant-induced arthritis and carrageenan-induced oedema models confirmed their anti-inflammatory activity. Notably, these compounds did not cause gastric injury, a common side effect of many NSAIDs. Other novel 4,5,6,7-tetrahydro-2H-indazole derivatives have also been synthesized and screened for both analgesic and anti-inflammatory activities. nih.gov
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. SAR studies help in designing more potent and selective drug candidates.
The biological activity of indazole derivatives is highly dependent on the nature and position of various substituents on the core structure.
Anticancer Activity: For 1H-indazole derivatives acting as IDO1 inhibitors, SAR analysis revealed that while the indazole scaffold itself is necessary, the substituent groups at both the C4 and C6 positions significantly influence the inhibitory activity. In a different study on the anti-proliferative activity of 1H-indazole-3-amine derivatives against the Hep-G2 liver cancer cell line, the substituent on the benzene ring at the C5 position was found to have a major effect. A clear trend was observed, with fluorine substitutions being particularly important. The data is summarized in the table below.
| R¹ Substituent at C5 | Relative Anti-proliferative Activity (Hep-G2) |
| 3,5-difluoro | Highest |
| 4-fluoro | High |
| 3-fluoro | Moderate |
| 4-trifluoromethoxy | Lower |
General Activity: In another series of anticancer indazole derivatives, the addition of a chlorine atom to the 3,5-dimethoxystyryl group at the C3 position resulted in a reduction in potency, indicating that even small changes can have a significant impact.
The specific structural features of this compound are critical to its chemical properties and biological potential.
Role of the Tetrahydroindazole Ring: The 4,5,6,7-tetrahydroindazole ring provides a non-aromatic, partially saturated six-membered ring fused to the pyrazole. This feature imparts a distinct three-dimensional geometry to the molecule, contrasting with the flat, planar structure of a fully aromatic indazole. This 3D conformation can be crucial for fitting into the specific contours of a protein's binding pocket. In studies of related indazole derivatives as HMG-CoA reductase inhibitors, it was found that changing the size of this saturated ring did not improve potency, suggesting that the six-membered cyclohexene (B86901) moiety of the tetrahydroindazole nucleus is an optimal size for that particular target. nih.gov
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, it is instrumental in understanding how a ligand, such as a derivative of this compound, may interact with a biological target, typically a protein or enzyme. This in silico approach provides critical insights into the binding modes and affinities, which are fundamental for the rational design of new therapeutic agents.
Studies on various indazole derivatives have utilized molecular docking to elucidate their mechanism of action and to guide further chemical synthesis. For instance, docking studies have been performed on 3-amine/alkoxy substituted-azaindazoles with targets like the Murine double minutes-2 (MDM2) receptor and the Peripheral Benzodiazepine Receptor (PBR). jocpr.com Similarly, 3-carboxamide indazole derivatives have been docked against a renal cancer-related protein (PDB ID: 6FEW) to assess their potential as anticancer agents. nih.govrsc.orgresearchgate.net Other research has focused on the interaction of indazole analogs with targets such as the aromatase enzyme, which is relevant in breast cancer, and Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. derpharmachemica.comnih.gov These computational analyses are crucial for predicting how structural modifications to the indazole scaffold will affect biological activity.
A primary outcome of molecular docking is the identification of the specific binding mode of a ligand within the active site of its target protein. This includes the ligand's conformation and the key amino acid residues that form stabilizing interactions. These interactions can include hydrogen bonds, hydrophobic interactions, pi-stacking, and electrostatic forces.
For example, docking studies of certain 3-amine/alkoxy substituted-azaindazoles revealed multiple binding interactions with key residues in the PBR receptor protein, including LEU43, GLN109, ILE141, LYS140, PHE23, and LEU30. jocpr.com In another study, the most active 3-carboxamide indazole derivatives were found to interact with amino acids such as ASP784, LYS655, MET699, and GLU672 in a renal cancer-related protein through hydrogen bonds, alkyl, and π–alkyl interactions. nih.gov Similarly, docking of other indazole analogs into the active site of the aromatase enzyme highlighted significant interactions with residues Arg115 and Met374. derpharmachemica.com
The table below summarizes key findings from various molecular docking studies on indazole derivatives, detailing the protein target and the specific amino acid residues identified as crucial for binding.
| Indazole Derivative Class | Protein Target (PDB ID) | Key Interacting Amino Acid Residues | Reference |
|---|---|---|---|
| 3-Amine/alkoxy substituted-azaindazoles | Peripheral Benzodiazepine Receptor (PBR) | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 | jocpr.com |
| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2 receptor-p53 | GLN72, HIS73 | jocpr.com |
| 3-Carboxamide indazoles (8v, 8w, 8y) | Renal cancer-related protein (6FEW) | ASP784, LYS655, ILE675, LEU679, ALA783, MET699 | nih.gov |
| Substituted indazoles (5f, 5g, 5n) | Aromatase (3EQM) | Arg115, Met374, Thr310, Leu372, Leu477 | derpharmachemica.com |
| 3-Arylindazoles (3j, 3c) | (Not Specified, PDB ID: 2ZCS) | Tyr248, Lys273, Val268, Arg171 | researchgate.net |
Beyond identifying binding modes, molecular docking is a valuable tool for predicting the binding affinity of a ligand for its target. This is typically expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. These predicted affinities help researchers to rank and prioritize compounds for synthesis and biological testing.
For instance, studies on substituted indazole derivatives targeting the aromatase enzyme found that the most promising compound exhibited a binding energy of -8.0 kcal/mol. derpharmachemica.com Other derivatives in the same study showed similar high affinities, with binding energies of -7.7 kcal/mol. derpharmachemica.com In a separate investigation, two 3-arylindazole compounds were identified with strong predicted binding energies of -7.45 and -6.80 kcal/mol against their target. researchgate.net
This predictive power is central to lead optimization. By systematically modifying the structure of a lead compound (like the this compound scaffold) and calculating the binding energy of each new derivative, medicinal chemists can make informed decisions about which structural changes are most likely to enhance binding affinity and, consequently, biological activity. This iterative process of in silico prediction followed by synthesis and testing accelerates the discovery of more potent and selective drug candidates. For example, after identifying initial hit compounds, further computational analysis can guide the synthesis of analogs with improved inhibitory activity and better binding affinity for the target protein, as was demonstrated in the development of tetrahydroindazole inhibitors for CDK2. nih.govnih.gov
The following table presents examples of binding energy predictions for different indazole derivatives from docking studies.
| Indazole Derivative | Protein Target | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Compound 5f | Aromatase | -8.0 | derpharmachemica.com |
| Compound 5g | Aromatase | -7.7 | derpharmachemica.com |
| Compound 5n | Aromatase | -7.7 | derpharmachemica.com |
| Compound 3j | (Not Specified, PDB ID: 2ZCS) | -7.45 | researchgate.net |
| Compound 3c | (Not Specified, PDB ID: 2ZCS) | -6.80 | researchgate.net |
Development of Novel Synthetic Methodologies
While general methods for the synthesis of indazole derivatives are well-established, the development of novel, efficient, and stereoselective synthetic routes specifically tailored for this compound and its analogs is a key area for future research. Current approaches often involve the cyclization of substituted cyclohexanone (B45756) precursors with hydrazine (B178648) hydrate (B1144303), followed by iodination. pnrjournal.comjmchemsci.com Future methodologies could focus on:
Asymmetric Synthesis: Developing catalytic asymmetric methods to introduce chirality into the tetrahydroindazole core would be highly valuable for creating enantiomerically pure compounds, which is crucial for studying their interactions with biological targets.
Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of safety, scalability, and reaction optimization for the synthesis of this compound and its derivatives.
Photoredox Catalysis: Exploring visible-light-mediated reactions for the iodination or functionalization of the tetrahydroindazole scaffold could provide milder and more sustainable synthetic alternatives.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Methodology | Potential Advantages | Key Challenges |
| Asymmetric Catalysis | Access to enantiopure compounds | Catalyst design and optimization |
| Flow Chemistry | Improved safety, scalability, and control | Initial setup costs and expertise |
| Photoredox Catalysis | Mild reaction conditions, sustainability | Substrate scope and mechanistic understanding |
Exploration of Diverse Chemical Transformations
The iodine atom at the 3-position of this compound serves as a versatile handle for a wide array of chemical transformations. This functionality allows for the introduction of various substituents and the construction of more complex molecular frameworks. Future research will likely focus on expanding the repertoire of reactions utilizing this key intermediate.
The C-I bond is amenable to a variety of well-established cross-coupling reactions, including but not limited to:
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups. nih.gov
Heck Coupling: Alkenylation reactions with various olefins to introduce unsaturated side chains. google.com
Sonogashira Coupling: Formation of C-C triple bonds by reacting with terminal alkynes.
Buchwald-Hartwig Amination: Introduction of nitrogen-based functionalities by coupling with amines.
Carbonylation Reactions: Insertion of a carbonyl group to generate amides, esters, and ketones.
These transformations pave the way for the synthesis of a vast library of derivatives with diverse physicochemical properties.
Advanced Mechanistic Studies of Biological Activities
While the biological profile of this compound itself is not extensively documented, the broader indazole class of compounds is known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. pnrjournal.comnih.govtaylorandfrancis.com Future research should aim to synthesize a focused library of derivatives from the title compound and screen them for various biological activities.
Once promising bioactive compounds are identified, advanced mechanistic studies will be crucial to understand their mode of action. These studies could involve:
Target Identification and Validation: Utilizing techniques such as proteomics and chemical biology to identify the specific cellular targets of the active compounds.
Enzyme Inhibition Assays: Investigating the inhibitory potential against key enzymes implicated in disease pathways. For instance, many indazole derivatives are known kinase inhibitors. researchgate.net
Cell-Based Assays: Elucidating the effects on cellular processes such as apoptosis, cell cycle progression, and signal transduction pathways. researchgate.net
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the binding mode of the compounds to their biological targets, providing insights for further optimization.
Design and Synthesis of New Bioactive Analogues
The this compound scaffold provides an excellent starting point for the design and synthesis of new bioactive analogues. Structure-activity relationship (SAR) studies will be instrumental in guiding the optimization of lead compounds. By systematically modifying different parts of the molecule, researchers can enhance potency, selectivity, and pharmacokinetic properties.
Key areas for modification include:
Substitution at the 3-position: As discussed, the iodine atom can be replaced with a wide variety of functional groups.
N-1 and N-2 Functionalization: The nitrogen atoms of the pyrazole ring can be alkylated or acylated to explore their influence on biological activity and physicochemical properties.
Modification of the Tetrahydro-Ring: Introducing substituents on the saturated carbocyclic ring can impact the molecule's conformation and interaction with biological targets.
Table 2 outlines potential bioactive analogues that could be synthesized from this compound.
| Analogue Class | Rationale for Synthesis | Potential Biological Targets |
| 3-Aryl-tetrahydroindazoles | Mimicking known kinase inhibitor scaffolds | Protein kinases, GPCRs |
| 3-Amino-tetrahydroindazoles | Introducing hydrogen bonding capabilities | Proteases, transferases |
| N-1 Substituted Analogues | Modulating solubility and cell permeability | Various enzymes and receptors |
Application of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can be leveraged to accelerate the design and optimization of novel bioactive compounds derived from this compound.
Future applications of AI and ML in this context could include:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and properties of virtual compounds before their synthesis.
De Novo Design: Using generative models to design novel molecular structures with desired properties based on the tetrahydroindazole scaffold.
Virtual Screening: Employing machine learning-based scoring functions to screen large virtual libraries of compounds for their potential to bind to specific biological targets.
Leveraging this compound as a Versatile Intermediate
Beyond its potential as a direct precursor to bioactive molecules, this compound can serve as a versatile intermediate in the synthesis of more complex heterocyclic systems and natural product analogues. The strategic unmasking or transformation of the tetrahydroindazole core following initial functionalization at the 3-position could lead to novel molecular scaffolds.
Future synthetic endeavors could explore:
Ring-Opening and Rearrangement Reactions: Investigating conditions that promote the cleavage or rearrangement of the tetrahydroindazole ring system to access novel carbocyclic and heterocyclic frameworks.
Tandem Reactions: Designing one-pot reaction sequences that combine a cross-coupling reaction at the 3-position with a subsequent cyclization or functionalization step.
Diversity-Oriented Synthesis: Utilizing this building block in combinatorial chemistry approaches to rapidly generate libraries of structurally diverse compounds for high-throughput screening.
Chemical Compound Names
Direct Iodination Approaches
Direct iodination is a common and effective method for preparing 3-iodoindazoles and their saturated analogues. This approach relies on the electrophilic substitution at the electron-rich C-3 position of the indazole ring.
The C-3 position of the 1H-indazole scaffold is nucleophilic and susceptible to electrophilic halogenation. nih.gov The direct iodination of indazole and its tetrahydro-analogue is typically achieved using molecular iodine (I₂) in the presence of a base. chim.it The base is crucial for generating the more reactive iodinating species and for neutralizing the hydrogen iodide (HI) byproduct. Common bases include potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and potassium tert-butoxide. chim.it The reaction is generally performed in polar aprotic solvents such as N,N-dimethylformamide (DMF), dioxane, or tetrahydrofuran (B95107) (THF). chim.it
Another widely used iodinating agent is N-iodosuccinimide (NIS), which can offer milder reaction conditions. chim.it For instance, 5-bromo-3-iodoindazole was successfully prepared using NIS with KOH in dichloromethane. chim.it The choice of reagents and conditions can be tailored to the specific substrate to maximize the yield and regioselectivity for the C-3 position. chim.it
| Iodinating Agent | Base | Solvent | Substrate Example | Product | Yield | Ref |
| I₂ | KOH | DMF | 6-Bromoindazole | 6-Bromo-3-iodoindazole | Good | chim.it |
| I₂ | KOH | Dioxane | 5-Methoxyindazole | 3-Iodo-5-methoxyindazole | Quantitative | chim.it |
| I₂ | K₂CO₃ | DMF | 5-Bromoindazole | 5-Bromo-3-iodoindazole | Good | chim.it |
| NIS | KOH | CH₂Cl₂ | 5-Bromoindazole | 5-Bromo-3-iodoindazole | - | chim.it |
| I₂ | Potassium tert-butoxide | THF | 6-Bromoindazole | 6-Bromo-3-iodoindazole | Excellent | chim.it |
The direct iodination strategy is highly compatible with various functional groups on the indazole ring, making it a versatile method for synthesizing complex molecules. For example, the C-3 position of 6-nitroindazole (B21905) can be effectively iodinated using iodine and potassium carbonate in DMF to yield 3-iodo-6-nitro-indazole. google.com This precursor is valuable for further transformations, such as in the synthesis of kinase inhibitors like Axitinib. chim.it
Protecting groups on the indazole nitrogen, such as tetrahydropyranyl (THP), can also be employed. A regioselective magnesiation at the C-3 position of N2-THP protected iodoindazoles using TMPMgCl·LiCl, followed by trapping with molecular iodine, provides an alternative route to 3-iodinated derivatives. chim.itnih.gov This method highlights the synthesis of highly functionalized indazoles by first functionalizing the C-3 position and then modifying the existing iodine atom at another position via cross-coupling reactions. nih.gov
| Precursor | Reagents | Conditions | Product | Significance | Ref |
| 6-Nitroindazole | I₂, K₂CO₃ | DMF | 3-Iodo-6-nitro-indazole | Precursor for Axitinib synthesis | chim.itgoogle.com |
| 5-Nitroindazole | I₂, K₂CO₃ | DMF | 3-Iodo-5-nitroindazole | Intermediate for Trk inhibitors | chim.it |
| N2-THP protected indazoles | 1. TMPMgCl·LiCl 2. I₂ | - | N2-THP protected 3-iodoindazoles | Access to highly functionalized indazoles | chim.itnih.gov |
Cyclization Reactions for Tetrahydroindazole (B12648868) Core Construction
Building the 4,5,6,7-tetrahydro-1H-indazole core from simpler precursors is a fundamental strategy. Once the core is formed, it can be subjected to iodination as described previously. These cyclization methods often involve the formation of the pyrazole (B372694) ring fused to a cyclohexane (B81311) system.
A classic and widely used method for constructing the tetrahydroindazole skeleton is the condensation reaction between a 1,3-dicarbonyl equivalent on a cyclohexane ring and a hydrazine derivative. researchgate.netresearchgate.net The reaction of hydrazine or its substituted variants with α,β-unsaturated ketones, such as 2-benzylidenecyclohexanone, can lead to the formation of the tetrahydroindazole ring system. researchgate.net Similarly, the reaction of phenylhydrazine (B124118) with 2-(hydroxymethylene)cyclohexanone derivatives is a known route to 1-aryl-4,5,6,7-tetrahydro-1H-indazoles. researchgate.net The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. libretexts.org
The reaction between acylcyclohexanones, such as 2-formylcyclohexanone or 2-acetylcyclohexanone (B32800), and hydrazine hydrate is a direct and efficient route to the 4,5,6,7-tetrahydro-1H-indazole core. This method is a specific application of the Knorr pyrazole synthesis adapted to a cyclic β-dicarbonyl compound. The reaction is robust and allows for the synthesis of derivatives substituted at the 3-position by choosing the appropriate acyl group. For instance, using 2-acetylcyclohexanone yields 3-methyl-4,5,6,7-tetrahydro-1H-indazole. The resulting tetrahydroindazole can then be iodinated at the C-3 position if it is unsubstituted.
A Lewis acid-promoted reaction of cycloalkanones with hydrazones has also been described as a method to access 2,3-diaryl-4,5,6,7-tetrahydro-1H-indazoles and their analogues. researchgate.net
The use of microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. jchr.orgsemanticscholar.org The synthesis of tetrahydroindazole derivatives via the condensation of hydrazines with dicarbonyl compounds is particularly amenable to microwave assistance. researchgate.netajrconline.org This "green chemistry" approach relies on the efficient and uniform heating of polar molecules by microwave energy, which accelerates the rate of reaction. jchr.org For example, the reaction of phenyl hydrazines with substituted salicylaldehydes to form indazoles has been successfully performed under microwave irradiation in ethanol, yielding the products in moderate to high yields within minutes. heteroletters.org This methodology can be extrapolated to the synthesis of the tetrahydroindazole core from appropriate cyclohexane-based precursors, offering a rapid and efficient pathway to the necessary scaffolds for subsequent iodination. researchgate.net
Strategic Incorporation of Iodine
The introduction of an iodine atom at the C3 position of the 4,5,6,7-tetrahydro-1H-indazole core can be achieved through various strategic approaches. These methods are designed to ensure high regioselectivity and efficiency, which are critical for the synthesis of the target molecule and its analogues.
Late-stage functionalization (LSF) has emerged as a powerful tool in medicinal chemistry, allowing for the diversification of complex molecules at a late stage of the synthesis. This approach is particularly valuable for introducing halogen atoms, such as iodine, into heterocyclic scaffolds. While direct iodination of the parent 4,5,6,7-tetrahydro-1H-indazole is not extensively documented, the principles of electrophilic aromatic substitution on the analogous pyrazole ring system provide a strong basis for this strategy.
The C4 position of the pyrazole ring is known to be the most susceptible to electrophilic attack. scribd.comrrbdavc.org Therefore, direct iodination of an unprotected 4,5,6,7-tetrahydro-1H-indazole would likely result in substitution at a different position than the desired C3. To achieve iodination at the C3 position, the reactivity of the different positions on the indazole ring must be carefully controlled.
One plausible approach involves the use of N-protected 4,5,6,7-tetrahydro-1H-indazole derivatives. The introduction of a protecting group on one of the nitrogen atoms can alter the electronic distribution within the heterocyclic ring, thereby directing the electrophilic attack of an iodinating agent to the C3 position. Common iodinating agents that could be employed in such a late-stage functionalization include iodine monochloride (ICl) and N-iodosuccinimide (NIS). nih.gov
The table below outlines a hypothetical late-stage iodination strategy based on analogous reactions with pyrazole derivatives.
| Reactant | Reagent | Proposed Product | Rationale |
| N-protected 4,5,6,7-tetrahydro-1H-indazole | ICl or NIS | N-protected this compound | The protecting group alters the regioselectivity of electrophilic substitution. |
| N-protected this compound | Deprotection agent | This compound | Removal of the protecting group to yield the final product. |
This table is based on established principles of heterocyclic chemistry and serves as a proposed synthetic route.
Protecting groups are indispensable in modern organic synthesis for masking reactive functional groups and directing the outcome of a reaction. In the synthesis of this compound, protecting groups can play a crucial role in achieving the desired regioselectivity during the iodination step.
By protecting one of the nitrogen atoms of the indazole ring, it is possible to influence the position of electrophilic attack. For instance, the introduction of a bulky protecting group at the N1 position could sterically hinder the adjacent C7a position, while electronically activating the C3 position for iodination. A variety of protecting groups, such as the Boc (tert-butyloxycarbonyl) or a silyl (B83357) group, could be employed for this purpose. researchgate.net
The choice of protecting group is critical and must be compatible with the reaction conditions of the subsequent iodination and easily removable without affecting the integrity of the final product. The transposition of a protecting group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, from one nitrogen to the other has been shown to be an effective strategy to control the site of C-H arylation in pyrazoles, a strategy that could be adapted for the targeted iodination of tetrahydroindazoles. nih.gov
The following table illustrates the potential use of protecting groups in the synthesis of this compound.
| Starting Material | Protecting Group | Key Transformation | Deprotection |
| 4,5,6,7-Tetrahydro-1H-indazole | Boc, SEM, or other suitable group | Regioselective iodination at the C3 position | Acidic or fluoride-mediated cleavage |
This table outlines a conceptual strategy for the use of protecting groups in the targeted synthesis of the subject compound.
Synthetic Precursors and Intermediates
The construction of the this compound scaffold relies on the availability of key precursors and intermediates. These building blocks provide the necessary carbon and nitrogen framework for the assembly of the target molecule.
The most common and versatile approach to the synthesis of the 4,5,6,7-tetrahydro-1H-indazole core involves the condensation of a functionalized cyclohexanone (B45756) derivative with a hydrazine reagent. pnrjournal.com This method, analogous to the Knorr pyrazole synthesis, allows for the introduction of various substituents on the cyclohexyl portion of the molecule. youtube.com
For the synthesis of this compound, a 1,3-dicarbonyl compound derived from cyclohexanone is a key precursor. Specifically, a 2-acylcyclohexanone or a related derivative can react with hydrazine to form the pyrazole ring fused to the cyclohexane ring. The substituent at the 3-position of the resulting tetrahydroindazole is determined by the nature of the acyl group on the cyclohexanone precursor.
The following table presents examples of functionalized cyclohexanone derivatives that can be used as precursors for tetrahydroindazoles.
| Cyclohexanone Derivative | Resulting Tetrahydroindazole Substructure | Reference |
| 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione | 3,6,6-Trimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one | pnrjournal.com |
| 2-(Hydroxymethylene)cyclohexanone | 4,5,6,7-Tetrahydro-1H-indazole | ontosight.ai |
| Ethyl 2-oxocyclohexanecarboxylate | Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | researchgate.net |
| 2,4-Dibenzyloxycarbonylcyclohexanone | Tetrahydroindazole with a benzyloxycarbonyl group | researchgate.net |
An alternative strategy for the synthesis of this compound involves the use of pre-functionalized indazole or halogenated indazole building blocks. This approach can be advantageous if the desired substitution pattern is difficult to achieve through direct functionalization of the tetrahydroindazole core.
For instance, a synthesis could commence with a 3-iodo-1H-indazole, which can be prepared by the direct iodination of indazole. nih.gov The subsequent reduction of the aromatic portion of the 3-iodo-1H-indazole would yield the target molecule. However, controlling the conditions for the partial reduction of the benzene (B151609) ring while preserving the iodo-substituent at the C3 position presents a significant synthetic challenge.
Hydrazine and its derivatives are essential reagents for the construction of the pyrazole ring in tetrahydroindazoles. The choice of hydrazine reagent can influence the substitution pattern on the nitrogen atoms of the resulting indazole.
The reaction of a 1,3-dicarbonyl compound with hydrazine hydrate will typically yield an N-unsubstituted tetrahydroindazole. researchgate.net In contrast, the use of a substituted hydrazine, such as methylhydrazine or phenylhydrazine, will result in the formation of an N-substituted tetrahydroindazole. The regioselectivity of this reaction, determining whether the substituent is at the N1 or N2 position, can be influenced by steric and electronic factors of both the dicarbonyl compound and the hydrazine. researchgate.net
The table below provides examples of different hydrazine reagents used in the synthesis of pyrazole and indazole derivatives.
| Hydrazine Reagent | Resulting Product Type | Key Features |
| Hydrazine hydrate (N₂H₄·H₂O) | N-unsubstituted pyrazoles/indazoles | Most common and simple hydrazine source. |
| Methylhydrazine (CH₃NHNH₂) | N-methylated pyrazoles/indazoles | Can lead to a mixture of N1 and N2 isomers. |
| Phenylhydrazine (C₆H₅NHNH₂) | N-phenylated pyrazoles/indazoles | The phenyl group can influence the regioselectivity of the cyclization. |
| Aryl sulfonylhydrazines | N-arylsulfonyl pyrazoles | Important functional moieties in drug discovery. nih.gov |
Q & A
Q. What are the optimal synthetic routes for preparing 3-Iodo-4,5,6,7-tetrahydro-1H-indazole, and how are intermediates purified?
Methodological Answer: The synthesis typically involves iodination of a tetrahydroindazole precursor. Key steps include:
- Precursor Preparation : Cyclization of hydrazine derivatives with cyclic ketones or keto esters under controlled conditions to form the tetrahydroindazole core .
- Iodination : Electrophilic substitution using iodine or iodinating agents (e.g., N-iodosuccinimide) in solvents like DCM or THF, often catalyzed by Lewis acids (e.g., BF₃·Et₂O) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or DCM/methanol is standard. HPLC may be employed for high-purity requirements .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Structural Confirmation :
- 1H/13C NMR : Assign peaks to verify the indazole core and iodine substitution (e.g., deshielding at C3 due to iodine’s electron-withdrawing effect) .
- HRMS/ESI-MS : Validate molecular weight (±2 ppm accuracy) and isotopic patterns consistent with iodine .
- Purity Assessment :
- HPLC with UV/ELSD detection (≥95% purity threshold) .
Advanced Research Questions
Q. How does the iodo substituent influence reactivity in cross-coupling and nucleophilic substitution reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling : The C3-iodo group acts as a leaving group, enabling palladium-catalyzed coupling with aryl/heteroaryl boronic acids. Optimize using Pd(PPh₃)₄ in THF/water at 80°C .
- Nucleophilic Substitution : Iodine’s polarizability facilitates SNAr reactions with amines or thiols. Use DMF as a solvent and K₂CO₃ as a base at 60–100°C .
- Contradictions : Iodine’s bulkiness may sterically hinder reactions compared to bromo analogs, requiring higher temperatures or microwave assistance .
Q. What strategies mitigate low aqueous solubility of this compound in biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
- pH Adjustment : Dissolve in phosphate buffer (pH 7.4) with 0.1% Tween-80 for kinetic studies .
- Prodrug Design : Introduce phosphate or ester groups at N1 or C7 to improve hydrophilicity, followed by enzymatic cleavage in vivo .
Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity)?
Methodological Answer:
- Target Selectivity Profiling : Screen against related enzymes (e.g., DHODH vs. kinases) to identify off-target effects. Use IC₅₀ ratios and thermal shift assays .
- Cellular Context : Compare activity in cancer cell lines (e.g., HepG2 vs. HEK293) to differentiate cytotoxic vs. cytostatic effects. Include ROS and apoptosis markers .
- Metabolic Stability : Assess hepatic microsome stability to rule out false negatives due to rapid degradation .
Q. What computational methods predict the binding mode of this compound to biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Use crystal structures of targets (e.g., DHODH PDB: 4CFF) to model iodine’s halogen bonding with backbone carbonyls .
- MD Simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess stability of the iodine-mediated binding pose .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency across analogs .
Methodological Challenges
Q. How can researchers differentiate polymorphic forms of this compound in solid-state studies?
Methodological Answer:
- PXRD : Compare experimental patterns with simulated spectra from single-crystal data to identify polymorphs .
- DSC/TGA : Detect phase transitions (e.g., melting points ±5°C shifts) and stability under thermal stress .
- Solid-State NMR : Use 13C CP/MAS to distinguish hydrogen-bonding networks and lattice packing .
Q. What protocols ensure reproducibility in multi-step syntheses of iodinated tetrahydroindazole derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
